4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1-(4-iodobenzenesulfonyl)piperidine
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Overview
Description
4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1-(4-iodobenzenesulfonyl)piperidine is a complex organic compound that features a combination of benzodioxole, pyrazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1-(4-iodobenzenesulfonyl)piperidine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Coupling Reactions: The benzodioxole and pyrazole intermediates are then coupled using appropriate coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1-(4-iodobenzenesulfonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1-(4-iodobenzenesulfonyl)piperidine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its complex structure.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1-(4-iodobenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The pathways involved could include signal transduction pathways, where the compound modulates the activity of kinases or other signaling proteins.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: Used as an antimicrobial agent.
Domiphen Bromide: Known for its antiseptic properties.
Uniqueness
4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1-(4-iodobenzenesulfonyl)piperidine is unique due to its combination of benzodioxole, pyrazole, and piperidine moieties, which confer specific chemical and biological properties not found in simpler compounds like cetylpyridinium chloride or domiphen bromide .
Properties
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-1-(4-iodophenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20IN3O4S/c22-16-2-4-17(5-3-16)30(26,27)25-9-7-14(8-10-25)18-12-19(24-23-18)15-1-6-20-21(11-15)29-13-28-20/h1-6,11-12,14H,7-10,13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRRTVVLTPYZJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=C(C=C5)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20IN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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